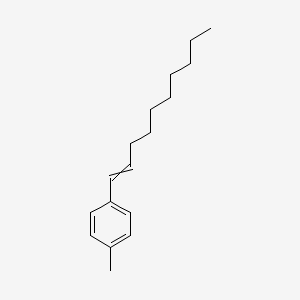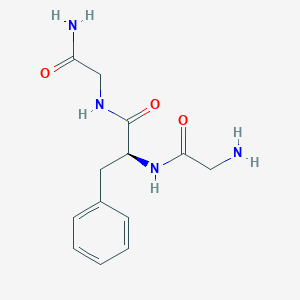
Glycyl-L-phenylalanylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-phenylalanylglycinamide is a peptide compound composed of three amino acids: glycine, L-phenylalanine, and glycinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-phenylalanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Glycyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used to introduce new groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction can lead to modified peptide structures.
Applications De Recherche Scientifique
Glycyl-L-phenylalanylglycinamide has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate peptide-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, including as a drug delivery agent or in the development of peptide-based drugs.
Industry: The compound can be used in the production of peptide-based materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Glycyl-L-phenylalanylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Glycyl-L-phenylalanine: A simpler dipeptide with similar structural features.
L-phenylalanylglycinamide: Another related peptide with a different sequence.
Glycylglycine: A dipeptide with two glycine residues.
Uniqueness: Glycyl-L-phenylalanylglycinamide is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
215320-78-8 |
|---|---|
Formule moléculaire |
C13H18N4O3 |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H18N4O3/c14-7-12(19)17-10(13(20)16-8-11(15)18)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H2,15,18)(H,16,20)(H,17,19)/t10-/m0/s1 |
Clé InChI |
JFJPJIFNQPZLAL-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)CN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
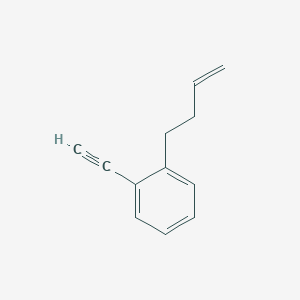
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
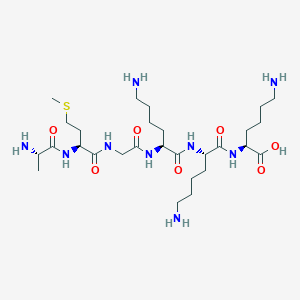
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
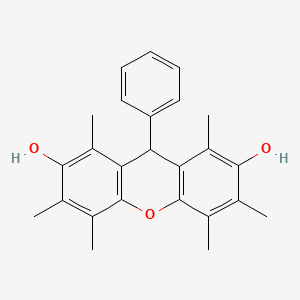
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
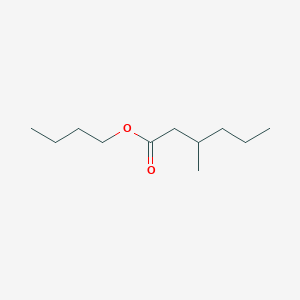
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
